molecular formula C30H61NO2 B12075339 N-lauroyl-1-deoxysphinganine (M18

N-lauroyl-1-deoxysphinganine (M18

Cat. No.: B12075339
M. Wt: 467.8 g/mol
InChI Key: DQGYOBJTRPLKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-lauroyl-1-deoxysphinganine: is a synthetic derivative of sphingolipids, which are essential components of cell membranes. This compound is characterized by the absence of a hydroxyl group at the first carbon position, distinguishing it from typical sphingolipids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-1-deoxysphinganine typically involves the acylation of 1-deoxysphinganine with lauroyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of N-lauroyl-1-deoxysphinganine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-lauroyl-1-deoxysphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-lauroyl-1-deoxysphinganine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying sphingolipid metabolism.

    Biology: Investigated for its role in cell membrane structure and function, as well as its effects on cellular processes such as apoptosis and autophagy.

    Medicine: Studied for its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as hereditary sensory and autonomic neuropathy and type 2 diabetes.

    Industry: Utilized in the development of novel surfactants and emulsifiers due to its unique amphiphilic properties.

Mechanism of Action

The mechanism of action of N-lauroyl-1-deoxysphinganine involves its incorporation into cell membranes, where it can disrupt normal sphingolipid metabolism. This disruption can lead to the accumulation of atypical sphingolipids, which can trigger cellular stress responses such as autophagy and apoptosis. The compound has been shown to interact with molecular targets such as serine palmitoyltransferase and ceramide synthase, affecting pathways involved in sphingolipid biosynthesis and degradation .

Comparison with Similar Compounds

Uniqueness: N-lauroyl-1-deoxysphinganine is unique due to its specific acyl group (lauroyl), which imparts distinct physicochemical properties. This makes it particularly useful in studying the effects of acyl chain length and structure on sphingolipid function and metabolism .

Properties

IUPAC Name

N-(3-hydroxyoctadecan-2-yl)dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H61NO2/c1-4-6-8-10-12-14-15-16-17-19-20-22-24-26-29(32)28(3)31-30(33)27-25-23-21-18-13-11-9-7-5-2/h28-29,32H,4-27H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGYOBJTRPLKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H61NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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